

# CAS number and chemical identifiers for 6-(Propan-2-yl)azulene

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## Compound of Interest

Compound Name: 6-(Propan-2-yl)azulene

Cat. No.: B15426017

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## In-Depth Technical Guide: 6-(Propan-2-yl)azulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available technical data for **6-(Propan-2-yl)azulene**, also known as 6-isopropylazulene. Due to the limited availability of in-depth experimental data for this specific isomer, this document consolidates known information and presents generalized experimental protocols based on related azulene derivatives.

## Chemical Identifiers and Properties

**6-(Propan-2-yl)azulene** is an aromatic hydrocarbon and a structural isomer of naphthalene, characterized by its distinctive blue color. The isopropyl substituent at the 6-position of the azulene core influences its electronic properties and solubility.

Table 1: Chemical Identifiers for **6-(Propan-2-yl)azulene**

Identifier	Value
CAS Number	102943-13-5[1]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> [1]
Molecular Weight	170.25 g/mol [1]
InChI	InChI=1S/C13H14/c1-10(2)11-6-8-12-4-3-5-13(12)9-7-11/h3-10H,1-2H3[1]

Table 2: Physicochemical Properties of **6-(Propan-2-yl)azulene**

Property	Value	Source
Appearance	Blue oil or solid	Inferred from related azulenes
Solubility	Toluene: 25 mg/mL Chloroform: 18 mg/mL Hexane: 8 mg/mL	[1]
Dipole Moment	~1.1 D (estimated)	[1]

## Synthesis and Experimental Protocols

The synthesis of **6-(propan-2-yl)azulene** is typically achieved through Friedel-Crafts acylation of azulene, followed by reduction of the resulting ketone. The following is a generalized protocol based on established methods for alkylazulenes.[1]

### Experimental Protocol: Synthesis of 6-(Propan-2-yl)azulene

#### Part 1: Friedel-Crafts Acylation of Azulene

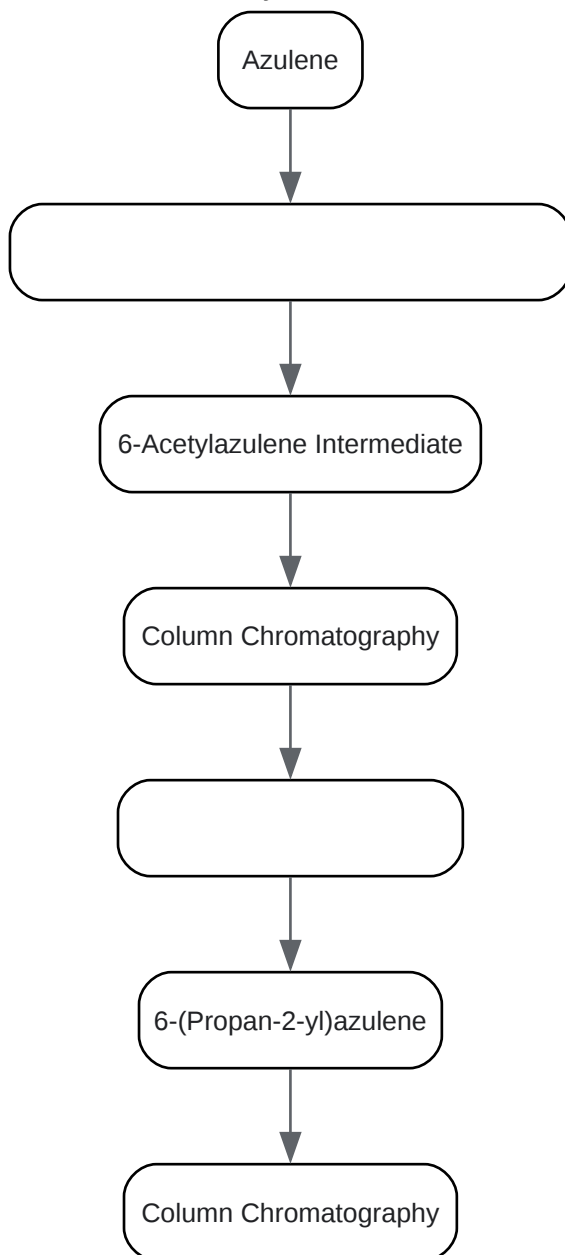
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve azulene in a suitable anhydrous solvent such as toluene.
- **Addition of Reagents:** Add acetic anhydride and a base, such as pyridine, to the solution. The base acts as a catalyst for the electrophilic substitution.

- **Reaction Conditions:** Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude acetylazulene intermediate is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

## Part 2: Reduction of 6-Acetylazulene

- **Reaction Setup:** In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
- **Addition of Ketone:** Slowly add a solution of the purified 6-acetylazulene in the same anhydrous solvent to the  $\text{LiAlH}_4$  suspension at 0 °C.
- **Reaction Conditions:** Allow the reaction to stir at room temperature for a few hours until the reduction is complete (monitored by TLC).
- **Quenching:** Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
- **Extraction and Purification:** Filter the resulting mixture, and extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, **6-(propan-2-yl)azulene**, is purified by column chromatography.

## Generalized Synthesis Workflow



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A generalized workflow for the synthesis of **6-(Propan-2-yl)azulene**.

## Spectroscopic Data

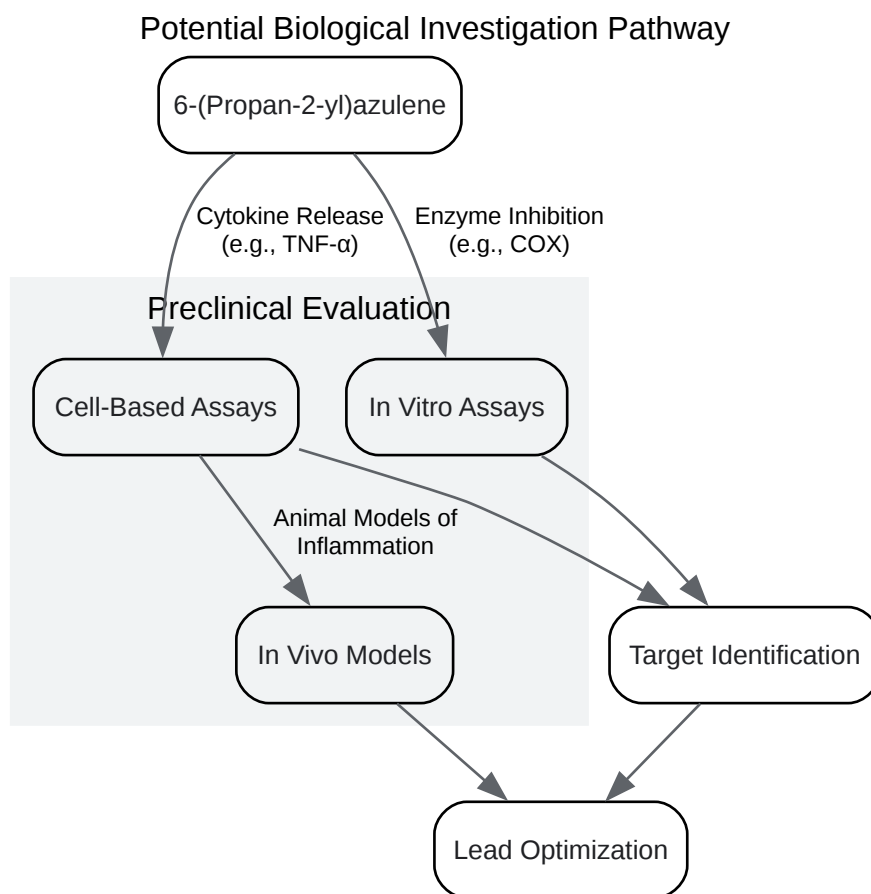
Detailed experimental spectra for **6-(propan-2-yl)azulene** are not widely available. However, based on the known spectroscopic properties of azulene and its derivatives, the following characteristics can be anticipated:

- $^1\text{H}$  NMR: Aromatic protons are expected in the range of  $\delta$  7.0–8.5 ppm. The isopropyl methine proton would likely appear as a septet around  $\delta$  3.0 ppm, and the two methyl groups as a doublet around  $\delta$  1.3 ppm.
- $^{13}\text{C}$  NMR: Aromatic carbons would resonate in the region of  $\delta$  115–150 ppm. The isopropyl methine and methyl carbons would appear further upfield.
- UV-Vis: Like other azulenes, **6-(propan-2-yl)azulene** is expected to exhibit strong absorption in the visible region (around 600-700 nm), which accounts for its blue color, and in the UV region. The electron-donating isopropyl group may cause a slight red shift (bathochromic shift) compared to unsubstituted azulene.
- Mass Spectrometry: The molecular ion peak  $[\text{M}]^+$  would be expected at  $m/z = 170$ .

## Biological Activity

While specific studies on the biological activity of **6-(propan-2-yl)azulene** are limited, research on related azulene derivatives provides some insights into its potential pharmacological relevance. Azulenes, in general, are known for their anti-inflammatory and antioxidant properties.

A study by Yokota et al. investigated derivatives of 6-isopropylazulene, specifically 6-mono- and 6-dihydroxylated-isopropylazulenes, as potential thromboxane  $\text{A}_2$ /prostaglandin  $\text{H}_2$  receptor antagonists.<sup>[2][3]</sup> This suggests that the 6-isopropylazulene scaffold could be a valuable starting point for the development of new therapeutic agents, particularly in the context of inflammatory and cardiovascular diseases. The anti-inflammatory mechanism of some azulenes has been linked to the modulation of signaling pathways involving pro-inflammatory cytokines like  $\text{TNF-}\alpha$  and enzymes such as cyclooxygenases (COX).



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A logical workflow for investigating the biological activity of **6-(Propan-2-yl)azulene**.

## Conclusion

**6-(Propan-2-yl)azulene** is a fascinating molecule with potential for further research and development. While detailed experimental data for this specific isomer is scarce, this guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and anticipated analytical characteristics. The known biological activities of related azulene derivatives suggest that **6-(propan-2-yl)azulene** could be a valuable scaffold in medicinal chemistry, warranting further investigation into its pharmacological properties. Researchers are encouraged to use the generalized protocols and expected data presented here as a starting point for their own in-depth studies.

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## References

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